5-Methoxypyridin-3-amine hydrochloride
Overview
Description
5-Methoxypyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H9ClN2O . It is a derivative of 5-Methoxypyridin-3-amine , which is an important intermediate in organic synthesis .
Synthesis Analysis
While specific synthesis methods for 5-Methoxypyridin-3-amine hydrochloride were not found, there are general methodologies for the synthesis of substituted pyridines. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-Methoxypyridin-3-amine hydrochloride consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 160.602 Da .Physical And Chemical Properties Analysis
5-Methoxypyridin-3-amine has a density of 1.1±0.1 g/cm3, a boiling point of 296.1±20.0 °C at 760 mmHg, and a flash point of 132.9±21.8 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Nucleophilic Amination of Methoxypyridines
- A new protocol for the nucleophilic amination of methoxypyridines, including derivatives, was developed using sodium hydride in the presence of lithium iodide, offering a concise access to various aminopyridines of potential medicinal interest (Pang, Kaga, & Chiba, 2018).
Potential Antimalarials
- Research explored N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, prepared from ethyl 3-aminopyridine-2-carboxylate, showing no significant antimalarial activity compared to existing drugs in preliminary in vivo screens (Barlin & Tan, 1984; 1985).
5-Hydroxytryptamine Inhibitor
- A study found that 3-(2'-benzylaminoethyl)-5-methoxyindol hydrochloride is a potent competitive inhibitor of 5-hydroxytryptamine, with implications in various biological systems (Takagi et al., 1969).
Chemistry of Vicinal Tricarbonyls
- The addition of primary amines to alkenyl vicinal tricarbonyls leads to substituted pyrroles, employed in synthesizing precursors of natural products like prodigiosin (Wasserman & Lombardo, 1989).
Nitration of Pyridine N-Oxides
- Research on the nitration of 3,5-disubstituted pyridine N-oxides, including the preparation and nitration of 3-chloro-5-methoxypyridine N-oxide, was reported, revealing insights into the chemical behavior of these compounds (Bissell & Swansiger, 1987).
Future Directions
Pyridine derivatives are in great demand as synthons for pharmaceutical products . The development of robust methods for the synthesis of substituted pyridines, such as the ring cleavage methodology mentioned earlier , could pave the way for the production of new pharmaceuticals and biologically relevant molecules.
Mechanism of Action
Target of Action
5-Methoxypyridin-3-amine hydrochloride, also known as 3-Amino-5-methoxypyridine hydrochloride, is a compound that has been used in the synthesis of various molecules, including antidepressants . .
Mode of Action
Given its use in the synthesis of antidepressant molecules, it may interact with targets in the central nervous system, potentially influencing neurotransmitter systems .
Biochemical Pathways
Given its potential role in the synthesis of antidepressants, it may influence pathways related to neurotransmitter synthesis, release, and reuptake .
Result of Action
As a potential precursor in the synthesis of antidepressants, it may contribute to the therapeutic effects of these drugs, such as mood elevation and reduction of depressive symptoms .
properties
IUPAC Name |
5-methoxypyridin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-9-6-2-5(7)3-8-4-6;/h2-4H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVMYQXLTAFMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696207 | |
Record name | 5-Methoxypyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
896160-77-3 | |
Record name | 5-Methoxypyridin-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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